REACTION_CXSMILES
|
[CH3:1][C:2]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17])([O:4][N:5]1C(=O)C2=CC=CC=C2C1=O)[CH3:3].O.NN>C(Cl)Cl>[CH3:3][C:2]([O:4][NH2:5])([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
N-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyloxy]phthalimide
|
Quantity
|
7.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)(ON1C(C=2C(C1=O)=CC=CC2)=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the resultant crystalline precipitate is separated by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
WASH
|
Details
|
further washed with diluted aqueous ammonia and water in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on a silica gel column [silica gel: 300 g; eluent: ethyl acetate-hexane (1:1)]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])ON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |